4-methyl-2-(2-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(2-methylphenyl)pyridine is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 4-position and a 2-methylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methylpyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(2-methylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Scientific Research Applications
4-methyl-2-(2-methylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-2-(2-methylphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include coordination with transition metals or inhibition of enzyme activity through competitive binding .
Comparison with Similar Compounds
Similar Compounds
2-methylpyridine: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.
4-methylpyridine: Lacks the 2-methylphenyl group, affecting its biological activity and applications.
2-phenylpyridine: Similar structure but without the additional methyl group, leading to variations in its chemical behavior
Uniqueness
4-methyl-2-(2-methylphenyl)pyridine is unique due to the presence of both a methyl group and a 2-methylphenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64291-98-1 |
---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-methyl-2-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-7-8-14-13(9-10)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
InChI Key |
DECZVBVDSWDZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC=C2C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.